molecular formula C7H5N3O2 B1592572 2-Cyano-4-methyl-5-nitropyridine CAS No. 267875-30-9

2-Cyano-4-methyl-5-nitropyridine

Cat. No.: B1592572
CAS No.: 267875-30-9
M. Wt: 163.13 g/mol
InChI Key: BATZHWWYNGQYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4-methyl-5-nitropyridine is an organic compound with the molecular formula C7H5N3O2 It is a derivative of pyridine, characterized by the presence of a cyano group at the second position, a methyl group at the fourth position, and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-methyl-5-nitropyridine can be achieved through several methods. One common approach involves the nitration of 4-methyl-2-cyanopyridine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Cyano-4-methyl-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 2-Cyano-4-carboxy-5-nitropyridine.

Scientific Research Applications

2-Cyano-4-methyl-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4-methyl-5-nitropyridine depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and targets can vary based on the specific application and the structure of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a cyano and a nitro group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

2-Cyano-4-methyl-5-nitropyridine (C7H5N3O2) is a pyridine derivative notable for its unique structure, which includes a cyano group at the second position, a methyl group at the fourth position, and a nitro group at the fifth position. This compound has garnered attention for its potential biological activity and applications in various fields, including organic synthesis and pharmaceuticals.

Structure and Composition

  • Molecular Formula : C7H5N3O2
  • CAS Number : 267875-30-9

Types of Reactions

This compound can undergo several chemical reactions:

  • Reduction : The nitro group can be converted to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
  • Substitution : The cyano group can participate in nucleophilic substitution reactions.
  • Oxidation : The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Major Products Formed

Reaction TypeProduct
Reduction2-Cyano-4-methyl-5-aminopyridine
SubstitutionVarious substituted pyridines
Oxidation2-Cyano-4-carboxy-5-nitropyridine

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as enzymes or receptors. This compound may exhibit therapeutic effects through:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential effects on receptor activity leading to altered cellular responses.

Case Studies and Research Findings

  • Neurotoxicity Studies : Research indicates that compounds structurally related to this compound have been evaluated for neurotoxicity, particularly their interaction with monoamine oxidase (MAO) enzymes. Compounds that are substrates for MAO-B showed neurotoxic effects, suggesting that similar mechanisms could be explored for this compound .
  • Pharmaceutical Applications : The compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways relevant to diseases like cancer and neurodegenerative disorders. Specific analogs have shown promising results in preclinical studies, indicating their utility in therapeutic development .
  • In Vitro Studies : In vitro assays have demonstrated that this compound can affect cellular signaling pathways, potentially influencing processes such as inflammation and cell proliferation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameStructural DifferencesBiological Activity Observed
2-Cyano-5-nitropyridineLacks the methyl group at the fourth positionLimited neurotoxic potential observed
4-Methyl-5-nitropyridine-2-carboxylic acidContains a carboxyl group instead of a cyano groupExhibits different pharmacological properties

The presence of both cyano and nitro groups in this compound allows for diverse chemical transformations, enhancing its value as an intermediate in organic synthesis.

Properties

IUPAC Name

4-methyl-5-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-2-6(3-8)9-4-7(5)10(11)12/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATZHWWYNGQYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629481
Record name 4-Methyl-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267875-30-9
Record name 4-Methyl-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-4-methyl-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Cyano-4-methyl-5-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-Cyano-4-methyl-5-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-Cyano-4-methyl-5-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-Cyano-4-methyl-5-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-Cyano-4-methyl-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.